molecular formula C14H17ClN2O2S B2667112 2-[(Phenethylamino)sulfonyl]benzenaminium chloride CAS No. 1033847-14-1

2-[(Phenethylamino)sulfonyl]benzenaminium chloride

Cat. No. B2667112
M. Wt: 312.81
InChI Key: VNZWSJHEDPBGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Phenethylamino)sulfonyl]benzenaminium chloride is a chemical compound with the molecular formula C14H17ClN2O2S . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of 2-[(Phenethylamino)sulfonyl]benzenaminium chloride consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 312.81.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(Phenethylamino)sulfonyl]benzenaminium chloride, such as its melting point, boiling point, and density, are not provided in the search results . For more detailed information, it may be necessary to refer to its material safety data sheet (MSDS) or contact the manufacturer directly.

Scientific Research Applications

Sulfones in Heterocyclic Synthesis

  • Field : Synthetic Organic Chemistry
  • Application : Phenyl sulfonylacetophenone, a type of sulfone, is considered one of the most important synthons in synthetic organic chemistry . It has been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
  • Method : β-Ketosulfone, an active C–H acid, has been widely used as a nucleophile in many organic transformations . It is a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions .
  • Results : It has been used as a starting material for the synthesis of fused heterocycles, cyclopropane, cyclopentene, and cyclohexanone derivatives .

Direct Application of Sulfinate Salts

  • Field : Organic Synthesis
  • Application : Sulfinate salts have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group containing molecules, such as sulfones or sulfonamides, and for the construction of various carbon–carbon- and carbon–heteroatom-bonds via sulfur dioxide (SO2) extrusion .
  • Method : Sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules . They can also be converted into various other sulfur-containing organic molecules .
  • Results : These type of compounds are widely applied in different fields ranging from pharmaceuticals and agrochemicals to material science .

Synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives

  • Field : Synthetic Organic Chemistry
  • Application : β-Ketosulfones have been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .
  • Method : β-Ketosulfones are reactive organic intermediates in many synthetic pathways . They are used as starting materials for Michael and Knoevenagel reactions and in synthesis of acetylenes, allenes, chalcones .
  • Results : β-Ketosulfones can be converted into optically active β-hydroxysulfones , halomethyl sulfones, and dihalomethyl sulfones . These compounds have various biological properties such as herbicidal , bactericidal , antifungal , algicidal , and insecticidal activity .

Synthesis of Sulfones, Sulfonamides or Sulfonyl Fluorides

  • Field : Organic Synthesis
  • Application : Sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones , sulfonamides or sulfonyl fluorides .
  • Method : As a more convenient and easy-to-handle substitute of traditional sulfonylating reagents, such as sulfonyl chlorides, sulfinate salts can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules .
  • Results : These type of compounds are widely applied in different fields ranging from pharmaceuticals and agrochemicals to material science .

Electrophilic Aromatic Substitution

  • Field : Organic Chemistry
  • Application : The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .
  • Method : The key step for each is attack of an electrophile at carbon to form a cationic intermediate . This kind of ion is referred to as a σ complex or a benzenium ion . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon .
  • Results : A substitution product of benzene, C6H5X, is formed .

Synthesis of Sulfonyl Chlorides from Thiols

  • Field : Organic Synthesis
  • Application : In situ preparation of sulfonyl chlorides from thiols by oxidation with N -chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides .
  • Method : The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .
  • Results : Upon reaction with amines, the corresponding sulfonamides were obtained in excellent yields in very short reaction times .

Future Directions

The future directions for the use and study of 2-[(Phenethylamino)sulfonyl]benzenaminium chloride are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development and other areas of research.

properties

IUPAC Name

[2-(2-phenylethylsulfamoyl)phenyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S.ClH/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWQYLKZNSGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Phenethylamino)sulfonyl]benzenaminium chloride

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